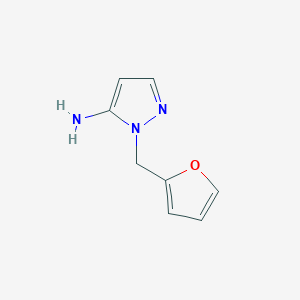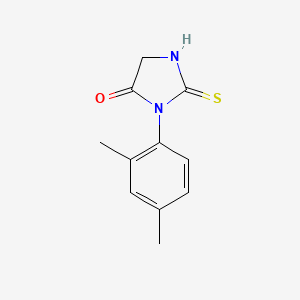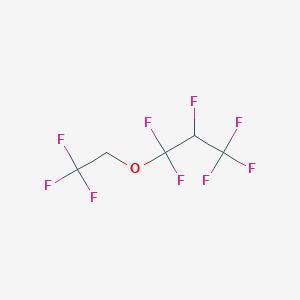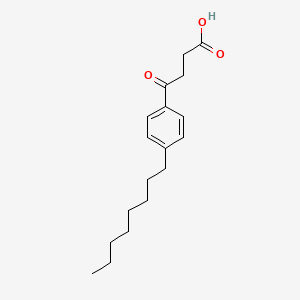
2-Allyl-3-hydroxybenzaldehyde
Descripción general
Descripción
2-Allyl-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A Schiff base ligand HL, (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, was synthesized by condensation of amantadine with 3-allyl-2-hydroxybenzaldehyde . This was followed by the synthesis of its Zn(II), Co(II), Cr(III), and VO(IV) complexes under reflux conditions .Molecular Structure Analysis
The InChI code for 2-Allyl-3-hydroxybenzaldehyde is 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 . The molecule contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Allyl-3-hydroxybenzaldehyde is a solid substance . The melting point is between 97-98°C .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Schiff Base and Its Transition Metal Complexes
- Summary of the Application : 2-Allyl-3-hydroxybenzaldehyde is used in the synthesis of a Schiff base ligand, which is then used to create transition metal complexes. These complexes have potential applications as inhibitors of alkaline phosphatase (ALP), α-amylase, and α-glucosidase .
- Methods of Application or Experimental Procedures : The Schiff base ligand, (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, is synthesized by condensation of amantadine with 3-allyl-2-hydroxybenzaldehyde. This is followed by the synthesis of its Zn(II), Co(II), Cr(III), and VO(IV) complexes under reflux conditions .
- Results or Outcomes : The synthesized compounds were comprehensively elucidated using different spectroscopic and analytical techniques. The antidiabetic activities of the synthesized compounds were evaluated by performing in vitro α-amylase and α-glucosidase inhibition studies. The Co(II) complex exhibited the highest α-glucosidase inhibitory activity, whereas oxovanadium(IV) and zinc(II) complexes were also found to be effective against α-amylase. In ALP inhibition studies, the Schiff base was found to be inactive, while the complexes showed remarkable enzyme inhibition .
Application 2: Precursor to Coumarin
- Summary of the Application : 2-Allyl-3-hydroxybenzaldehyde, similar to its isomer Salicylaldehyde, is used as a precursor to coumarin . Coumarin is a fragrant organic compound that has various applications in perfumery and as a precursor for the synthesis of a number of synthetic anticoagulant pharmaceuticals.
- Methods of Application or Experimental Procedures : The synthesis of coumarin typically involves the Perkin reaction, where salicylaldehyde is condensed with acetic anhydride in the presence of sodium acetate to produce coumarin .
- Results or Outcomes : The outcome of this process is the production of coumarin, a compound with a sweet odor that is used in the manufacture of perfumes. It also serves as a precursor for the synthesis of a number of pharmaceuticals .
Application 3: Precursor to Catechol
- Summary of the Application : 2-Allyl-3-hydroxybenzaldehyde, similar to its isomer Salicylaldehyde, can be used as a precursor to catechol . Catechol is an organic compound with the formula C6H4(OH)2. It is one of the three isomeric benzenediols, the others being resorcinol and hydroquinone.
- Methods of Application or Experimental Procedures : The synthesis of catechol typically involves the oxidation of 2-Allyl-3-hydroxybenzaldehyde with hydrogen peroxide, a process known as the Dakin reaction .
- Results or Outcomes : The outcome of this process is the production of catechol, a compound that is used in various chemical products and processes, including as a precursor for more complex compounds in the pharmaceutical industry .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
3-hydroxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHRAGBOMUXWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379420 | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-hydroxybenzaldehyde | |
CAS RN |
79950-42-8 | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

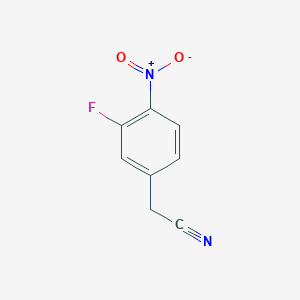

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)
![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)
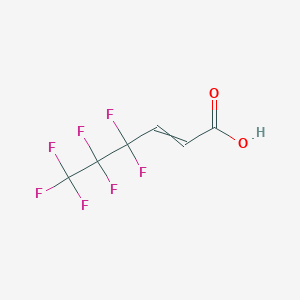

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)


